Kynurenine sulfate

Neuroscience Behavioral Pharmacology Kynurenine Pathway

Stabilized kynurenine sulfate salt (≥98% HPLC) with superior aqueous solubility vs. free base. Validated substrate for kynurenine aminotransferase & KMO assays, and an AHR agonist. Essential for preclinical models (300 mg/kg i.p.) investigating kynurenine pathway-mediated cognitive dysfunction and enzyme inhibitor screening. Non-seizure-inducing alternative to quinolinic acid for CNS studies. Store at -20°C.

Molecular Formula C10H14N2O7S
Molecular Weight 306.29 g/mol
CAS No. 16055-80-4
Cat. No. B093106
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKynurenine sulfate
CAS16055-80-4
Molecular FormulaC10H14N2O7S
Molecular Weight306.29 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(=O)CC(C(=O)O)N)N.OS(=O)(=O)O
InChIInChI=1S/C10H12N2O3.H2O4S/c11-7-4-2-1-3-6(7)9(13)5-8(12)10(14)15;1-5(2,3)4/h1-4,8H,5,11-12H2,(H,14,15);(H2,1,2,3,4)/t8-;/m0./s1
InChIKeyKAXRWMOLNJZCEW-QRPNPIFTSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Kynurenine Sulfate (CAS 16055-80-4): Technical Baseline for Scientific Procurement


Kynurenine sulfate (CAS 16055-80-4; also referred to as L-Kynurenine sulfate) is the sulfuric acid salt form of L-kynurenine, a central intermediate in the tryptophan catabolic pathway . As a stabilized salt, it is commonly supplied as a crystalline solid with typical vendor purity specifications of ≥98% (HPLC) and a molecular weight of 306.29 g/mol [1]. The compound is widely utilized as a research reagent in cell culture, enzymology, and behavioral pharmacology, with documented applications as an aryl hydrocarbon receptor (AHR) agonist and as a substrate in kynurenine aminotransferase and kynurenine 3-monooxygenase assays .

Why Kynurenine Sulfate (CAS 16055-80-4) Cannot Be Simply Interchanged with Free Base or Other Kynurenine Derivatives


Kynurenine sulfate, the free base (L-kynurenine; CAS 2922-83-0), and related pathway metabolites (e.g., 3-hydroxykynurenine, kynurenic acid) exhibit distinct physicochemical and biological profiles that preclude simple substitution. The sulfate counterion confers enhanced aqueous solubility and long-term storage stability at -20°C relative to the free base, directly impacting experimental reproducibility and formulation convenience . Critically, the biological activity diverges significantly: while kynurenine sulfate produces mild behavioral changes at 0.1-0.2 μmol (i.c.v.), its metabolite kynurenic acid induces marked ataxia, stereotypy, and even mortality at equimolar doses [1]. Additionally, eukaryotic kynureninase exhibits a 265-fold substrate preference for 3-hydroxykynurenine over kynurenine, underscoring that enzymatic handling varies substantially across in-class compounds [2].

Quantitative Differentiation Evidence for Kynurenine Sulfate (CAS 16055-80-4) vs. In-Class Comparators


Neurobehavioral Differentiation: Kynurenine Sulfate vs. Kynurenic Acid Following Central Administration

Following intracerebroventricular (i.c.v.) administration in rats, kynurenine sulfate at 0.1 and 0.2 μmol produced only slight behavioral changes, whereas its downstream metabolite kynurenic acid at an equimolar dose of 0.2 μmol i.c.v. induced marked ataxia, stereotyped behavior, and muscular hypotonia in a dose-dependent manner [1]. Further comparative study demonstrated that kynurenic acid at 0.8 μmol i.c.v. resulted in sleeping and approximately 25% mortality, while 1.6 μmol produced 100% mortality within 2–5 minutes from cardiorespiratory failure; in contrast, kynurenine sulfate at equimolar doses did not produce stereotypy, ataxia, sleeping, or mortality [2].

Neuroscience Behavioral Pharmacology Kynurenine Pathway

Systemic Behavioral Effects: High-Dose Kynurenine Sulfate vs. Vehicle in Mice

A single high-dose intraperitoneal (i.p.) administration of L-kynurenine sulfate (300 mg/kg body weight) in C57Bl/6j mice resulted in the complete abolition of object recognition memory formation compared to vehicle controls, alongside decreased c-Fos immunopositivity in the dorsal striatum and hippocampal CA1 pyramidal cell layer [1]. General ambulatory activity was unaffected, but movement velocity increased and rearing activity was attenuated, indicating altered behavioral patterning rather than simple sedation [1].

Behavioral Neuroscience Cognition Kynurenine Pathway

Enzyme Substrate Specificity: Kynurenine Sulfate vs. 3-Hydroxykynurenine for Eukaryotic Kynureninase

Eukaryotic kynureninase (human enzyme; HsKyn) exhibits a marked substrate preference for 3-hydroxy-L-kynurenine over L-kynurenine, with the enzyme showing a 265-fold higher reaction rate with the hydroxylated substrate compared to L-kynurenine [1]. This differential specificity is not observed in prokaryotic kynureninase (PfKyn), which preferentially reacts with L-kynurenine [1]. The sulfate salt form of L-kynurenine serves as the standard substrate for characterizing this enzymatic divergence in species-specific and mutant enzyme studies [1].

Enzymology Biochemistry Kynurenine Pathway

Physicochemical Differentiation: Kynurenine Sulfate Salt vs. Free Base Solubility and Stability

Kynurenine sulfate (salt form) exhibits defined aqueous solubility of 10 mg/mL in water, producing a yellow-green, clear, complete solution . The sulfate salt demonstrates long-term stability of 12 months when stored at -20°C after receipt . In contrast, the free base form (L-kynurenine; CAS 2922-83-0) is typically less soluble in aqueous media and may exhibit different degradation kinetics, although direct quantitative solubility comparisons between salt and free base forms under identical conditions are not uniformly reported in vendor technical documentation.

Analytical Chemistry Formulation Compound Handling

In Vivo Pro-convulsant Activity: Kynurenine Sulfate vs. Quinolinic Acid vs. Other Metabolites

When administered intracerebroventricularly (i.c.v.) in rats, quinolinic acid was the only kynurenine metabolite among those tested (L- and DL-kynurenine sulfate, kynurenic acid, nicotinic acid, nicotinamide) that induced locomotor excitement and clonic seizures [1]. L-Kynurenine sulfate at 500 μg i.c.v. induced continuous rotation in rats around a longitudinal axis and potentiated the convulsant effects of strychnine sulfate and caffeine, but did not independently trigger seizures [1]. In mice, all tested compounds at high dosage exhibited convulsant action, highlighting species-specific differences [1].

Neuropharmacology Seizure Models Kynurenine Pathway

Definitive Research Application Scenarios for Kynurenine Sulfate (CAS 16055-80-4) Based on Quantitative Evidence


In Vivo Modeling of Kynurenine Pathway-Driven Cognitive Impairment in Rodents

Based on evidence that systemic L-kynurenine sulfate (300 mg/kg i.p.) completely abolishes object recognition memory and decreases hippocampal c-Fos expression in C57Bl/6j mice [1], this compound is indicated for preclinical studies investigating the cognitive consequences of elevated kynurenine pathway activity. The reproducible behavioral phenotype (altered movement patterns, attenuated rearing, increased anxiety-like behavior) provides a validated benchmark for testing pharmacological interventions targeting kynurenine pathway-mediated cognitive dysfunction [1].

Enzymatic Substrate for Characterizing Kynureninase Species Specificity and Mutant Activity

Kynurenine sulfate serves as the standard substrate for comparative enzymology studies of kynureninase across species. The documented 265-fold substrate preference of human kynureninase for 3-hydroxykynurenine over kynurenine [2] establishes a clear experimental framework where kynurenine sulfate is the appropriate substrate for prokaryotic enzyme characterization and for studies involving site-directed mutants (e.g., H102W/S332G/N333T triple mutant) that alter substrate specificity [2].

Kynurenine Monooxygenase (KMO) Cell-Free and Cellular Activity Assays

Kynurenine sulfate at 200 μM final concentration is validated as the substrate for both recombinant KMO and liver isolate-based KMO activity assays, with reaction termination via trichloroacetic acid and LC-MS/MS quantification of 3-hydroxykynurenine product [3]. This established protocol supports inhibitor screening and enzyme kinetics studies in both human and rodent KMO systems [3].

Central Nervous System Pathway Activation Without Direct Seizure Artifact

For studies requiring activation of the kynurenine pathway in the central nervous system without introducing direct seizure activity, L-kynurenine sulfate (i.c.v.) is indicated over quinolinic acid, which directly induces clonic seizures in rats [4]. At 500 μg i.c.v., kynurenine sulfate induces rotation and potentiates other convulsants without independently triggering seizures, enabling cleaner interrogation of pathway effects on behavior [4].

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